molecular formula C15H21N3O3 B1643838 1-Boc-4-(4-pyridinylcarbonyl)-piperazine

1-Boc-4-(4-pyridinylcarbonyl)-piperazine

Cat. No. B1643838
M. Wt: 291.35 g/mol
InChI Key: CWFNWRPQLBFKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05354747

Procedure details

A sample of 4-pyridinecarboxylic acid (1.32 g, 10.7 mmol) was dissolved in 50 mL of CH2Cl2. To this solution under N2 was added N-methylmorpholine (1.21 mL, 11.0 mmol) before it was cooled to -78° C. and isobutylchloroformate (1.39 mL, 10.7 mmol) was added. The reaction was allowed to warm to 0° C. and stirred at this temperature for 30 minutes before it was cooled again to -78° C. and t-butyloxycarbonyl piperazine (2.0 g, 10.7 mmol) was added. The mixture was allowed to warm to room temperature and stirred for 18 hours. All solvent was removed under reduced pressure to give a residue that was dissolved in EtOAc, washed with saturated NaHCO3 and brine, and dried (Na2SO4). After all solvent was removed in vacuo, the residue was chromatographed to generate 1.3 g of the title compound.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step Two
Quantity
1.39 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([OH:9])=O)=[CH:3][CH:2]=1.CN1CCOCC1.C(OC(Cl)=O)C(C)C.[C:25]([O:29][C:30]([N:32]1[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]1)=[O:31])([CH3:28])([CH3:27])[CH3:26]>C(Cl)Cl.CCOC(C)=O>[N:1]1[CH:2]=[CH:3][C:4]([C:7]([N:35]2[CH2:34][CH2:33][N:32]([C:30]([O:29][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:31])[CH2:37][CH2:36]2)=[O:9])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
N1=CC=C(C=C1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.21 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
1.39 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 minutes before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
was cooled again to -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
All solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue that
WASH
Type
WASH
Details
washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
After all solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=CC=C(C=C1)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.